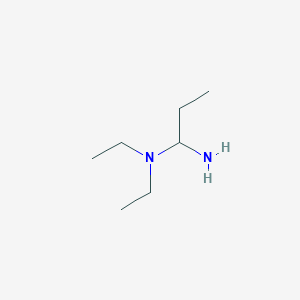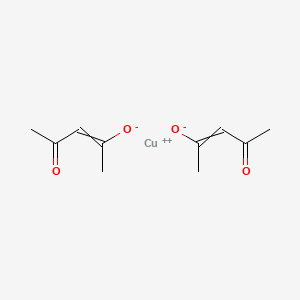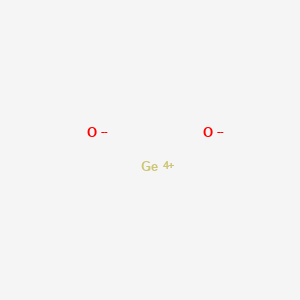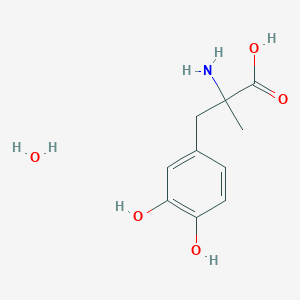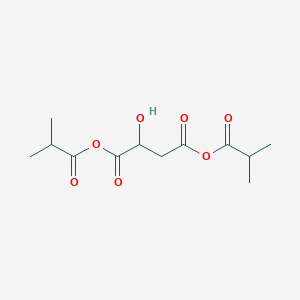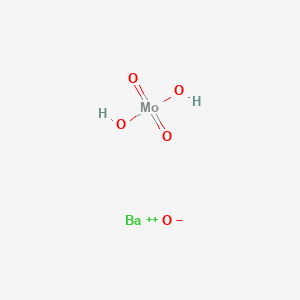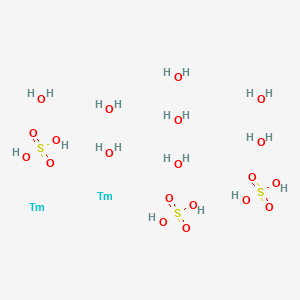
sulfuric acid;thulium;octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sulfuric acid;thulium;octahydrate is a chemical compound with the molecular formula Tm2(SO4)3·8H2O. It is a salt formed by the combination of sulfuric acid and thulium ions in a 3:2 ratio, and it crystallizes with eight molecules of water. This compound is known for its high purity and is often used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfuric acid, thulium(3+) salt (3:2), octahydrate can be synthesized by reacting thulium oxide (Tm2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving thulium oxide in a dilute sulfuric acid solution, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired salt .
Industrial Production Methods
In an industrial setting, the production of sulfuric acid, thulium(3+) salt (3:2), octahydrate involves large-scale reactions using high-purity thulium oxide and sulfuric acid. The process includes several purification steps to achieve the desired purity level. The crystallization process is carefully controlled to obtain the octahydrate form, which is then dried and packaged for use .
Análisis De Reacciones Químicas
Types of Reactions
Sulfuric acid, thulium(3+) salt (3:2), octahydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Thulium ions can participate in redox reactions, where they can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The sulfate ions in the compound can be substituted with other anions in certain chemical reactions.
Common Reagents and Conditions
Common reagents used in reactions with sulfuric acid, thulium(3+) salt (3:2), octahydrate include reducing agents like hydrogen gas and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving sulfuric acid, thulium(3+) salt (3:2), octahydrate depend on the specific reaction conditions. For example, in a reduction reaction, thulium metal may be produced, while in a substitution reaction, a different thulium salt may be formed .
Aplicaciones Científicas De Investigación
Sulfuric acid, thulium(3+) salt (3:2), octahydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other thulium compounds.
Biology: The compound is used in biological research to study the effects of thulium ions on biological systems.
Medicine: Thulium compounds, including sulfuric acid, thulium(3+) salt (3:2), octahydrate, are investigated for their potential use in medical imaging and cancer treatment.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which sulfuric acid, thulium(3+) salt (3:2), octahydrate exerts its effects involves the interaction of thulium ions with various molecular targets. Thulium ions can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Thulium(III) chloride hexahydrate: Another thulium salt with similar properties but different anions.
Thulium(III) oxide: A thulium compound used in various applications, including as a precursor for other thulium salts.
Thulium(III) nitrate pentahydrate: A thulium salt with nitrate anions and different hydration levels.
Uniqueness
Sulfuric acid, thulium(3+) salt (3:2), octahydrate is unique due to its specific sulfate anions and octahydrate form, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that other thulium compounds may not fulfill .
Propiedades
IUPAC Name |
sulfuric acid;thulium;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Tm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUNQHYCYEPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Tm].[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H22O20S3Tm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
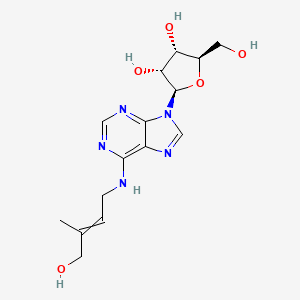
![Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl-](/img/structure/B8057534.png)
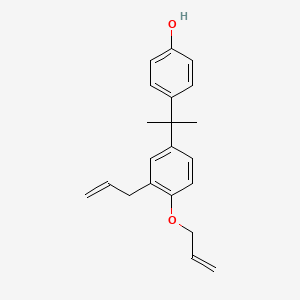
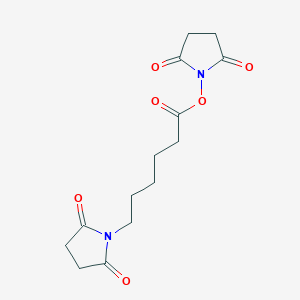
![N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B8057547.png)
![[(2R)-1-[(1R)-1-phenylethyl]azetidin-2-yl]methanol](/img/structure/B8057556.png)
![Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B8057564.png)
